

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

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Compound of Interest

Compound Name: *6-Bromo-8-methylisoquinolin-3-amine*

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NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 3-amino-6-bromo-8-methylisoquinoline, both ^1H and ^{13}C NMR will provide definitive structural information. The predicted chemical shifts are based on the additive effects of the electron-donating amino group, the electron-withdrawing and sterically bulky bromine atom, and the electron-donating methyl group on the isoquinoline core.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The electron-donating amino group at C3 will cause a significant upfield shift (lower ppm) for adjacent protons, particularly H4. Conversely, the deshielding effects of the aromatic system and the nitrogen atom will influence protons like H1.

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Notes
H1	~9.0 - 9.2	Singlet	Deshielded by the adjacent nitrogen atom.
H4	~6.8 - 7.0	Singlet	Shielded by the C3-NH ₂ group.
H5	~7.8 - 8.0	Singlet	Influenced by the peri-effect of the C8-methyl group.
H7	~7.6 - 7.8	Singlet	Deshielded by the adjacent C6-Br.
NH ₂	~5.5 - 6.5	Broad Singlet	Exchangeable with D ₂ O; chemical shift is concentration and temperature dependent.

| CH₃ | ~2.5 - 2.7 | Singlet | Typical range for an aryl methyl group. |

Comparative Analysis: ¹H NMR To ground these predictions, we compare them with known data for related structures. For instance, in 3-aminoquinoline, the aromatic protons appear between 7.5 and 8.5 ppm, and the NH₂ protons are observed as a broad singlet around 5.0-6.0 ppm.[1] The presence of the methyl group at C8 in our target molecule is expected to cause a downfield shift for the H1 proton due to steric compression (peri-effect), while the bromine at C6 will deshield the adjacent H5 and H7 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbon attached to the amino group (C3) is expected to be significantly shielded.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Notes
C1	~148 - 152	Deshielded by the nitrogen atom.
C3	~152 - 156	Attached to the electron-donating amino group.
C4	~105 - 110	Shielded by the C3-NH ₂ group.
C4a	~135 - 138	Quaternary carbon.
C5	~128 - 132	
C6	~118 - 122	Attached to bromine (ipso-carbon).
C7	~130 - 134	
C8	~138 - 142	Attached to the methyl group.
C8a	~125 - 128	Quaternary carbon.

| CH₃ | ~20 - 25 | Typical range for an aryl methyl carbon. |

Comparative Analysis: ¹³C NMR In substituted quinolines and isoquinolines, carbons directly attached to electron-donating groups like -NH₂ are shielded, while those attached to halogens show varied effects.[2][3] The predicted shifts are derived from foundational data on similar heterocyclic systems and take into account the combined electronic contributions of all three substituents.[4][5]

Protocol for NMR Data Acquisition

Rationale: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable NH₂ protons, which would be lost in solvents like D₂O or might not be clearly visible in CDCl₃. Tetramethylsilane (TMS) serves as the universal internal standard for referencing the chemical shifts to 0 ppm.[1]

- Sample Preparation: Accurately weigh 10-15 mg of 3-amino-6-bromo-8-methylisoquinoline and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)

containing 0.03% (v/v) TMS in a 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a one-dimensional proton spectrum over a spectral width of 0 to 12 ppm.
 - Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
 - Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the carbon channel and retune.
 - Acquire a proton-decoupled ^{13}C spectrum over a spectral width of 0 to 200 ppm.
 - Employ a standard pulse program (e.g., zgpg30).
 - A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm and the ^{13}C spectrum by referencing the DMSO- d_6 solvent peak to 39.52 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecular structure. For 3-amino-6-bromo-8-methylisoquinoline, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Interpretation	Notes
250 / 252	[M] ⁺	Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
171	[M - Br] ⁺	Loss of the bromine atom.

| 144 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the isoquinoline ring, a common fragmentation pathway for N-heterocycles.[6] |

Comparative Analysis: MS The fragmentation of isoquinolines often involves the loss of HCN from the heterocyclic ring.[6] For 3-aminoquinoline, the molecular ion is observed at m/z 144, with a key fragment at m/z 117 corresponding to the loss of HCN.[7][8] For our target molecule, the initial loss of the heavy bromine atom is the most probable primary fragmentation event, followed by the characteristic loss of HCN.

Protocol for Mass Spectrometry Data Acquisition

Rationale: Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for structural confirmation and library matching. A direct insertion probe is suitable for solid, thermally stable compounds.

- Sample Preparation: Place a small amount (<1 mg) of the solid sample into a capillary tube for use with a direct insertion probe.
- Instrumentation: Use a mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
- Ionization: Use a standard electron energy of 70 eV.
- Mass Analysis:
 - Heat the direct insertion probe gradually to volatilize the sample into the ion source.

- Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.
- Data Analysis: Identify the molecular ion peaks $[M]^+$ and $[M+2]^+$. Analyze the isotopic cluster to confirm the presence of one bromine atom. Correlate the major fragment ions with logical losses from the parent structure. For high certainty, High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine, aromatic C-H bonds, C=C and C=N bonds of the aromatic system, and the C-Br bond.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Medium	N-H asymmetric & symmetric stretching (doublet for primary amine)[1][9]
3100 - 3000	Medium-Weak	Aromatic C-H stretching
2950 - 2850	Weak	Aliphatic C-H stretching (methyl group)
1650 - 1580	Strong	N-H bending (scissoring) and C=N/C=C ring stretching
1500 - 1400	Medium-Strong	Aromatic C=C ring stretching

| 600 - 500 | Medium-Weak | C-Br stretching |

Comparative Analysis: IR The IR spectrum of 3-aminoquinoline shows characteristic N-H stretching bands in the $3400\text{-}3300\text{ cm}^{-1}$ region and a strong N-H bend around 1620 cm^{-1} . [7]

Similarly, aromatic compounds exhibit C-H stretches just above 3000 cm^{-1} and ring stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.[9] The spectrum of our target will be a composite of these features, with the additional C-Br stretch at lower wavenumbers.

Protocol for IR Data Acquisition (FTIR-ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation, eliminating the need for KBr pellets.

- **Background Collection:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
- **Sample Application:** Place a small amount of the solid sample onto the ATR crystal.
- **Spectrum Collection:** Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. A typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π -electron system of the molecule. The isoquinoline core is a strong chromophore, and its absorption spectrum will be modulated by the attached functional groups (auxochromes).

Predicted UV-Vis Absorption Maxima (λ_{max})

Solvent	Predicted λ_{max} (nm)	Associated Transition
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| Ethanol | $\sim 230\text{-}250$, $\sim 280\text{-}300$, $\sim 340\text{-}360$ | $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions |

Comparative Analysis: UV-Vis The UV-Vis spectrum of the parent isoquinoline shows multiple absorption bands related to its aromatic system. The introduction of an amino group, a powerful

auxochrome, typically causes a bathochromic (red) shift and an increase in molar absorptivity. [10] A similar effect is seen in 8-aminoquinoline. [11] The bromine and methyl groups are expected to have a smaller, but still noticeable, red-shifting effect on the absorption maxima. The exact λ_{max} values are sensitive to solvent polarity. [10][12]

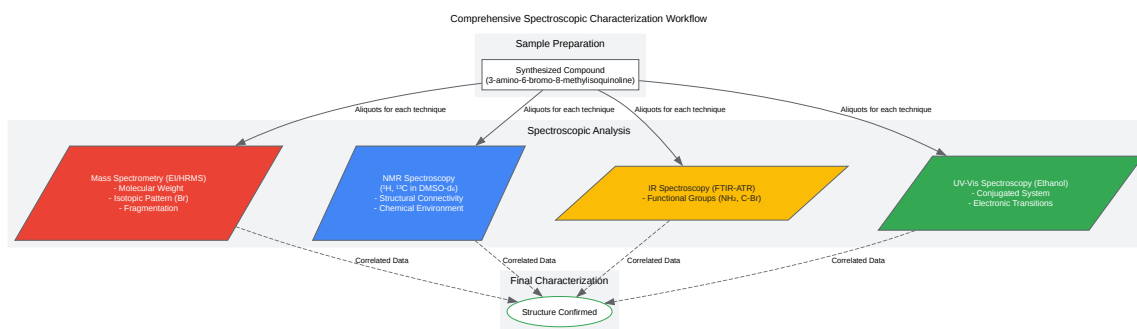
Protocol for UV-Vis Data Acquisition

Rationale: Using a polar protic solvent like ethanol allows for the observation of both $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions and is a common standard for UV-Vis analysis of organic molecules.

- **Sample Preparation:** Prepare a dilute solution of the compound in spectroscopic grade ethanol (e.g., 10^{-5} to 10^{-4} M). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_{max} .
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Baseline Correction:** Record a baseline spectrum using a cuvette filled with the pure solvent (ethanol).
- **Sample Measurement:** Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over a range of 200-600 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like 3-amino-6-bromo-8-methylisoquinoline.



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Caption: A logical workflow for the comprehensive spectroscopic characterization of the target compound.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of 3-amino-6-bromo-8-methylisoquinoline. The unique combination of an amino, bromo, and methyl substituent on the isoquinoline core gives rise to a set of distinct and identifiable signatures

across NMR, MS, IR, and UV-Vis spectroscopy. The provided protocols offer robust, field-proven methods for acquiring high-quality data. By comparing acquired experimental data to the predictions and comparative analyses presented herein, researchers can confidently confirm the structure and purity of this valuable chemical entity.

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